molecular formula C37H41F3O19S B12859834 Ethyl-3,6-di-O-benzoyl-2-trifluoromethanesulfonyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-b-D-mannopyranoside

Ethyl-3,6-di-O-benzoyl-2-trifluoromethanesulfonyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-b-D-mannopyranoside

Cat. No.: B12859834
M. Wt: 878.8 g/mol
InChI Key: YMNFCNAWEGFXIM-UDXMZGLMSA-N
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Description

Ethyl-3,6-di-O-benzoyl-2-trifluoromethanesulfonyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-b-D-mannopyranoside is a complex organic compound that features multiple functional groups, including benzoyl, trifluoromethanesulfonyl, and acetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-3,6-di-O-benzoyl-2-trifluoromethanesulfonyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-b-D-mannopyranoside typically involves multiple steps, including protection and deprotection of hydroxyl groups, selective acylation, and sulfonylation reactions. The reaction conditions often require the use of specific reagents such as benzoyl chloride, trifluoromethanesulfonic anhydride, and acetyl chloride, along with catalysts and solvents like pyridine and dichloromethane.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl-3,6-di-O-benzoyl-2-trifluoromethanesulfonyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-b-D-mannopyranoside can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying carbohydrate-protein interactions.

    Medicine: Potential use in drug development and delivery systems.

    Industry: Applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl-3,6-di-O-benzoyl-2-trifluoromethanesulfonyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-b-D-mannopyranoside involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl-3,6-di-O-benzoyl-2-trifluoromethanesulfonyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-b-D-mannopyranoside include other glycosylated mannopyranosides and sulfonylated carbohydrates.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C37H41F3O19S

Molecular Weight

878.8 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-4-benzoyloxy-6-ethoxy-5-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-5-(trifluoromethylsulfonyl)oxan-2-yl]methyl benzoate

InChI

InChI=1S/C37H41F3O19S/c1-6-50-35-36(47,60(48,49)37(38,39)40)31(59-33(46)24-15-11-8-12-16-24)28(26(57-35)18-52-32(45)23-13-9-7-10-14-23)58-34-30(55-22(5)44)29(54-21(4)43)27(53-20(3)42)25(56-34)17-51-19(2)41/h7-16,25-31,34-35,47H,6,17-18H2,1-5H3/t25-,26-,27+,28-,29+,30-,31+,34+,35-,36-/m1/s1

InChI Key

YMNFCNAWEGFXIM-UDXMZGLMSA-N

Isomeric SMILES

CCO[C@H]1[C@]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CC=CC=C4)(O)S(=O)(=O)C(F)(F)F

Canonical SMILES

CCOC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CC=CC=C4)(O)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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